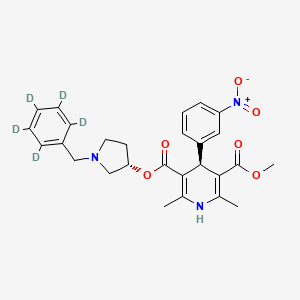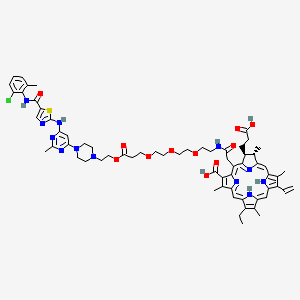
Antitumor photosensitizer-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor photosensitizer-4 is a novel compound designed for use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. This compound has shown promise in enhancing systemic antitumor immunity and targeting both primary and distant tumors through pyroptosis induction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-4 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation, which are crucial for its phototoxicity and pyroptosis induction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process may also involve encapsulation in nanoparticles to enhance cellular uptake and therapeutic effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor photosensitizer-4 primarily undergoes photochemical reactions upon light activation. These reactions include:
Oxidation: Generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.
Substitution: Interaction with cellular components, leading to the formation of covalent bonds and subsequent cell death.
Common Reagents and Conditions:
Light Source: Specific wavelengths of light are used to activate the photosensitizer.
Oxygen: Essential for the generation of ROS during photodynamic therapy.
Major Products: The primary products of these reactions are ROS, which include singlet oxygen and free radicals that cause cellular damage and apoptosis .
Aplicaciones Científicas De Investigación
Antitumor photosensitizer-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photochemical reactions and ROS generation.
Biology: Investigated for its ability to induce immunogenic cell death and enhance antitumor immunity.
Industry: Potential use in the development of targeted drug delivery systems and imaging agents.
Mecanismo De Acción
The mechanism of action of Antitumor photosensitizer-4 involves the following steps:
Light Activation: Upon exposure to specific wavelengths of light, the photosensitizer is activated.
ROS Generation: The activated photosensitizer converts surrounding oxygen molecules into ROS.
Cellular Damage: ROS induce oxidative stress, leading to apoptosis, necrosis, and pyroptosis of cancer cells.
Immune Activation: The dying tumor cells release tumor-associated antigens, which enhance immunogenicity and activate immune cells
Comparación Con Compuestos Similares
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial effects.
Phenylbenzopyrylium Photosensitizers: Similar in structure and function, used in various photodynamic therapy applications.
Uniqueness: Antitumor photosensitizer-4 stands out due to its membrane-tethered activation design, which ensures prolonged circulation, long-lasting imaging, and persistent photodynamic therapy. This design enhances systemic antitumor immunity and offers a promising approach for cancer immunotherapy
Propiedades
Fórmula molecular |
C65H77ClN12O11S |
|---|---|
Peso molecular |
1269.9 g/mol |
Nombre IUPAC |
(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1 |
Clave InChI |
PJTOPSRBRNOPQL-LWOWNENESA-N |
SMILES isomérico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
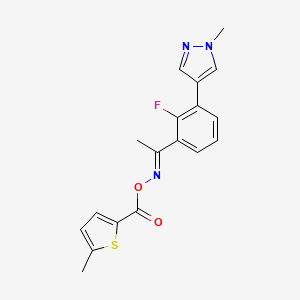
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)



![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
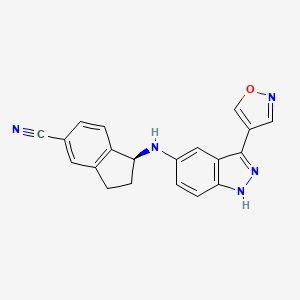
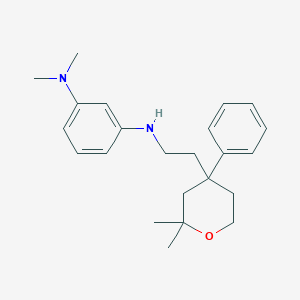

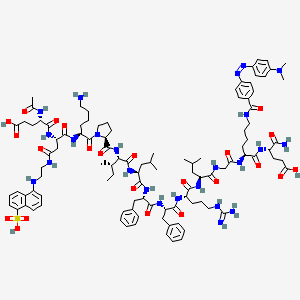
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
